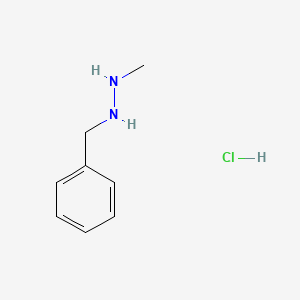

Hydrazine, 1-benzyl-1-methyl-, hydrochloride

CAS No.: 26253-98-5

Cat. No.: VC15736569

Molecular Formula: C8H13ClN2

Molecular Weight: 172.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26253-98-5 |

|---|---|

| Molecular Formula | C8H13ClN2 |

| Molecular Weight | 172.65 g/mol |

| IUPAC Name | 1-benzyl-2-methylhydrazine;hydrochloride |

| Standard InChI | InChI=1S/C8H12N2.ClH/c1-9-10-7-8-5-3-2-4-6-8;/h2-6,9-10H,7H2,1H3;1H |

| Standard InChI Key | INLLKWLBINLENN-UHFFFAOYSA-N |

| Canonical SMILES | CNNCC1=CC=CC=C1.Cl |

Introduction

Chemical Identity and Structural Characteristics

Hydrazine, 1-benzyl-1-methyl-, hydrochloride (systematic name: 1-benzyl-1-methylhydrazinium chloride) is a monosubstituted hydrazine derivative where one nitrogen atom is bonded to a benzyl group () and a methyl group (), while the other nitrogen remains unsubstituted. The hydrochloride salt form enhances its stability and solubility in polar solvents. The molecular formula is , yielding a molecular weight of 188.66 g/mol.

Structural Analogues and Comparative Data

The closest structural analogs include 1-benzyl-1-phenylhydrazine (CAS 614-31-3) and methylhydrazine (CAS 60-34-4). Key comparative properties are summarized below:

The benzyl and methyl substituents introduce steric hindrance and electronic effects that influence reactivity. The hydrochloride salt likely exhibits moderate solubility in water and ethanol, similar to 1-benzyl-1-phenylhydrazine hydrochloride .

Synthesis and Reaction Pathways

General Synthetic Strategies

The synthesis of 1-benzyl-1-methylhydrazine hydrochloride can be inferred from methods used for analogous hydrazine derivatives. A plausible route involves the alkylation of methylhydrazine with benzyl chloride:

Key Steps:

-

Alkylation: Methylhydrazine reacts with benzyl chloride in a polar aprotic solvent (e.g., tetrahydrofuran) under inert atmosphere.

-

Acidification: The free base is treated with hydrochloric acid to precipitate the hydrochloride salt.

-

Purification: Recrystallization from ethanol/water yields the pure product.

This method mirrors the synthesis of 1-benzyl-1-phenylhydrazine hydrochloride, where phenylhydrazine is alkylated with benzyl bromide .

Challenges in Synthesis

-

Regioselectivity: Competing reactions may yield disubstituted byproducts (e.g., 1,1-dibenzyl-1-methylhydrazine).

-

Stability: Hydrazine derivatives are prone to oxidation, necessitating anaerobic conditions.

-

Yield Optimization: Literature on 1-benzyl-6-oxopyridazine derivatives suggests that reaction temperatures below 50°C improve selectivity .

Physicochemical Properties

Thermal Stability

The compound likely decomposes at temperatures above 200°C, releasing hydrogen chloride () and forming aromatic amines. Thermogravimetric analysis (TGA) of 1-benzyl-1-phenylhydrazine shows a melting point of 164–166°C , suggesting similar thermal behavior for the methyl analog.

Solubility and Reactivity

-

Solubility: High solubility in water and methanol due to ionic character; limited solubility in nonpolar solvents.

-

Reactivity: The hydrazine moiety participates in condensation reactions with ketones and aldehydes, forming hydrazones. For example, reaction with acetone yields:

This reactivity is exploited in the synthesis of heterocycles, such as 1,3,4-oxadiazoles .

Applications in Organic Synthesis

Intermediate for Heterocyclic Compounds

Hydrazine derivatives serve as precursors to nitrogen-containing heterocycles. For instance, 1-benzyl-1-methylhydrazine hydrochloride could undergo cyclization with thiocyanate to form thiadiazoles:

Similar reactions are documented for pyridazinone derivatives .

Pharmaceutical Relevance

While no direct studies on this compound exist, structurally related hydrazines exhibit bioactivity. For example, 1-benzyl-6-oxopyridazin-3(2H)-one derivatives demonstrate antitumor and antimicrobial properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume